molecular formula C20H24O3 B012426 Ethinyl estriol CAS No. 108646-70-4

Ethinyl estriol

Cat. No.: B012426
CAS No.: 108646-70-4
M. Wt: 312.4 g/mol
InChI Key: XFBUZQAUNLRYCT-TXFRKKNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethinyl estriol is a synthetic estrogenic compound derived from estriol, a naturally occurring estrogen. It is primarily used in hormone replacement therapy and contraceptive formulations due to its potent estrogenic activity. This compound is known for its ability to bind to estrogen receptors, thereby mimicking the effects of natural estrogens in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethinyl estriol is synthesized through a series of chemical reactions starting from estriol. The key step involves the introduction of an ethinyl group at the 17th carbon position of the estriol molecule. This is typically achieved through the reaction of estriol with acetylene in the presence of a strong base such as potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities and obtain high-purity this compound suitable for pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

Ethinyl estriol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethinyl estriol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study estrogenic activity and receptor binding.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Utilized in hormone replacement therapy and contraceptive formulations.

    Industry: Employed in the development of pharmaceutical products and as a reference standard in analytical chemistry.

Mechanism of Action

Ethinyl estriol exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and reproductive functions. The pathways involved in the mechanism of action of this compound are similar to those of natural estrogens, involving the activation of estrogen receptor alpha and estrogen receptor beta.

Comparison with Similar Compounds

Similar Compounds

    Ethinyl estradiol: Another synthetic estrogen with similar estrogenic activity but different pharmacokinetic properties.

    Estriol: A natural estrogen with lower potency compared to ethinyl estriol.

    Estradiol: The most potent natural estrogen, often used in hormone replacement therapy.

Uniqueness

This compound is unique due to its specific structural modification, which enhances its oral bioavailability and stability compared to natural estrogens. This makes it a valuable compound in pharmaceutical applications, particularly in hormone replacement therapy and contraceptive formulations.

Biological Activity

Ethinyl estriol (EE) is a synthetic estrogen that plays a significant role in various biological processes, particularly in reproductive health and hormonal therapies. Its biological activity is characterized by its interactions with estrogen receptors, effects on immune function, metabolic pathways, and implications in contraceptive methods. This article explores the biological activity of ethynyl estriol through diverse research findings, case studies, and detailed data analysis.

Estrogen Receptor Interaction
this compound exerts its effects primarily by binding to estrogen receptors (ERα and ERβ), which are distributed throughout various tissues including the reproductive system, breast tissue, and brain. Upon binding, EE activates transcription of estrogen-responsive genes, influencing cellular functions such as proliferation, differentiation, and apoptosis.

Immunological Effects

Recent studies have demonstrated that EE can modulate immune responses. For instance, exposure to EE has been shown to alter the development and function of splenic leukocytes in mice:

  • Increased Neutrophil Activity : EE exposure resulted in enhanced expression of neutrophil serine proteases and myeloperoxidase, promoting nitric oxide production and altering cytokine profiles (e.g., increased IL-10 and TNF-α levels) .
  • Cytokine Regulation : The compound induced specific changes in immune-related gene expression and miRNA levels, suggesting a unique immunomodulatory role compared to natural estrogens like 17β-estradiol .

Hemostatic Effects

The impact of EE on hemostatic variables is critical given its use in contraceptives. A study comparing oral and vaginal administration of EE indicated significant changes in hemostatic markers:

  • Prothrombin Fragment Levels : No significant changes were observed in prothrombin fragment 1 + 2 levels; however, angiotensinogen levels increased significantly with both administration routes .
  • Coagulation Factors : The use of EE was associated with alterations in several coagulation factors, highlighting its potential impact on thromboembolic risk .

Metabolic Effects

EE's influence extends to metabolic processes. Research indicates that EE-based contraceptives can lead to substantial changes in the serum proteome:

  • Proteomic Changes : A study involving women using EE + dienogest demonstrated alterations in 121 proteins over nine weeks, affecting inflammation, metabolism, and coagulation systems . This suggests that EE has broader metabolic implications than previously understood.

Clinical Applications

This compound is commonly used in combination oral contraceptives (COCs) for its efficacy in preventing pregnancy and managing conditions like acne:

  • Efficacy in Acne Treatment : A clinical trial showed that a triphasic OC containing EE significantly reduced inflammatory lesions compared to placebo, demonstrating a mean decrease of 62% in lesion counts .
  • Contraceptive Effectiveness : The use of EE has been linked to lower rates of unintended pregnancies when used correctly within COCs.

Case Studies

  • Cognitive Impact Study : Research on the cognitive effects of varying doses of EE revealed that while low doses did not impair memory or cholinergic cell function, higher doses led to significant cognitive deficits . This underscores the importance of dosage in therapeutic applications.
  • Venous Thromboembolism Risk Analysis : A meta-analysis indicated a 33% reduction in venous thromboembolism (VTE) risk among users of natural estrogen-based COCs compared to those using synthetic EE-based formulations . This suggests a need for careful consideration when prescribing hormonal contraceptives.

Summary Table of Biological Activities

Biological ActivityObservationsReferences
Estrogen Receptor BindingActivates ERα and ERβ leading to gene transcription
Immune ModulationAlters leukocyte function and cytokine production
Hemostatic ChangesIncreases angiotensinogen; alters coagulation factors
Metabolic EffectsSignificant changes in serum proteome
Acne Treatment EfficacyReduces inflammatory lesions significantly
Cognitive EffectsHigher doses impair memory; lower doses safe

Properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18?,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-TXFRKKNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108646-70-4
Record name Ethinyl estriol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108646704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethinyl estriol
Reactant of Route 2
Ethinyl estriol
Reactant of Route 3
Ethinyl estriol
Reactant of Route 4
Ethinyl estriol
Reactant of Route 5
Ethinyl estriol
Reactant of Route 6
Ethinyl estriol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.